

Reproducibility of experiments involving "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate"

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Reproducibility of Experiments Involving Thiazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for activities attributed to thiazole carboxylate derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. While specific experimental data on "**Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**" is limited in publicly available research, this document outlines the established biological activities of structurally similar compounds and provides detailed protocols to facilitate further investigation and ensure the reproducibility of findings.

Introduction to Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" is a commercially available thiazole derivative.^[1] Its structure combines a thiazole core, a p-tolyl substituent, and an ethyl carboxylate group, features that are common in compounds with reported biological activities.^{[2][3][4][5]} Although direct experimental evidence for its specific bioactivity is not extensively documented in peer-reviewed literature, the broader family of thiazole derivatives has demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial,

and anti-inflammatory effects.^{[2][3][4][5]} This guide, therefore, focuses on representative, structurally related compounds for which experimental data and protocols are available, offering a framework for assessing the potential of and designing experiments for "**Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**".

Comparative Analysis of Biological Activities

To provide a basis for comparison, this section summarizes the reported biological activities of various thiazole carboxylate derivatives. The selection of these alternatives is based on structural similarity to "**Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**", featuring a substituted phenyl ring at the 2-position and a carboxylate or carboxamide group at the 4-position of the thiazole ring.

Anticancer Activity

Thiazole derivatives have been extensively investigated for their potential as anticancer agents.^{[6][7][8][9]} The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide	SKNMC (Neuroblastoma)	10.8 ± 0.08	[8]
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide	Hep-G2 (Hepatocarcinoma)	11.6 ± 0.12	[8]
Thiazolyl pyrazole derivative 11c	HepG-2	~4 μg/mL	[6]
Thiazolyl pyrazole derivative 6g	HepG-2	~7 μg/mL	[6]
Thiazolyl pyrazole derivative 11c	MCF-7 (Breast Cancer)	~3 μg/mL	[6]
Thiazolyl pyrazole derivative 6g	MCF-7 (Breast Cancer)	~4 μg/mL	[6]
Thiazole-1,2,3-triazole hybrid 5c	Human glioblastoma	10.67 ± 0.94	[7]
Thiazole-1,2,3-triazole hybrid 5f	Human glioblastoma	4.72 ± 3.92	[7]
Thiazole-1,2,3-triazole hybrid 5h	Human glioblastoma	3.20 ± 0.32	[7]

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are another area of significant research interest.[2][10][11][12] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)thiazole-4-carboxylate (4e)	Bacillus subtilis	-	[2]
Ethyl 2-(N-(4-fluorophenyl)sulfamoyl)thiazole-4-carboxylate (4f)	Bacillus subtilis	-	[2]
Ethyl 2-(N-(3-nitrophenyl)sulfamoyl)thiazole-4-carboxylate (4k)	Aspergillus niger	-	[2]
Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate (4l)	Aspergillus niger	-	[2]
Thiazole derivative 2a	Staphylococcus aureus	1-2	[11]
Thiazole derivative 2b	Staphylococcus aureus	1-2	[11]
Thiazole derivative 2c	Staphylococcus aureus	1-2	[11]
Heteroaryl(aryl)thiazole derivative 3	Various bacteria	230-700	[12]
Heteroaryl(aryl)thiazole derivative 9	Various fungi	60-230	[12]

Note: Specific MIC values for compounds 4e, 4f, 4k, and 4l were described as "promising" but not quantitatively listed in the source material.

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of thiazole derivatives, often using in vivo models such as carrageenan-induced paw edema in rats.[\[4\]](#)[\[13\]](#)

Table 3: Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives

Compound/Derivative	Animal Model	Edema Inhibition (%) at 3h	Reference
Nitro substituted thiazole 3c	Carrageenan-induced rat paw edema	Better than standard	[4]
Thiazole derivative 3a	Carrageenan-induced rat paw edema	Appreciable activity	[4]
Thiazole derivative 3d	Carrageenan-induced rat paw edema	Appreciable activity	[4]

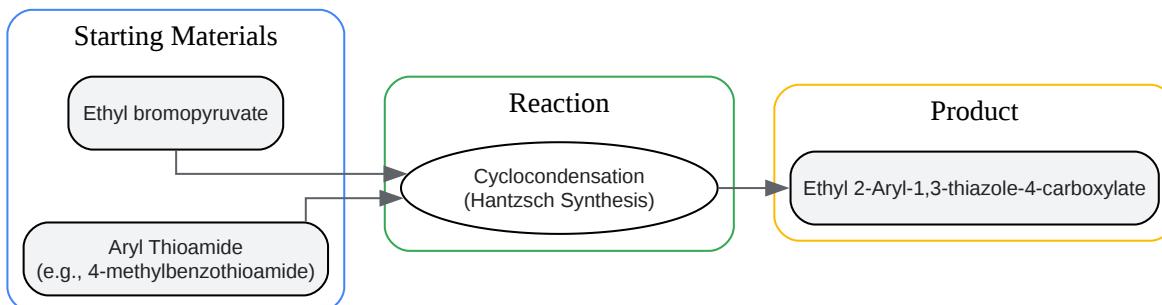
Note: The reference indicates that compound 3c showed better activity than the standard drug nimesulide, but does not provide a specific percentage of inhibition.

Experimental Protocols

To ensure the reproducibility of the findings presented in the tables above, detailed experimental protocols for key assays are provided below. These are generalized procedures based on methods described in the cited literature.

Synthesis of Thiazole Carboxylate Derivatives

A common method for synthesizing 2-aryl-thiazole-4-carboxylate derivatives is the Hantzsch thiazole synthesis.



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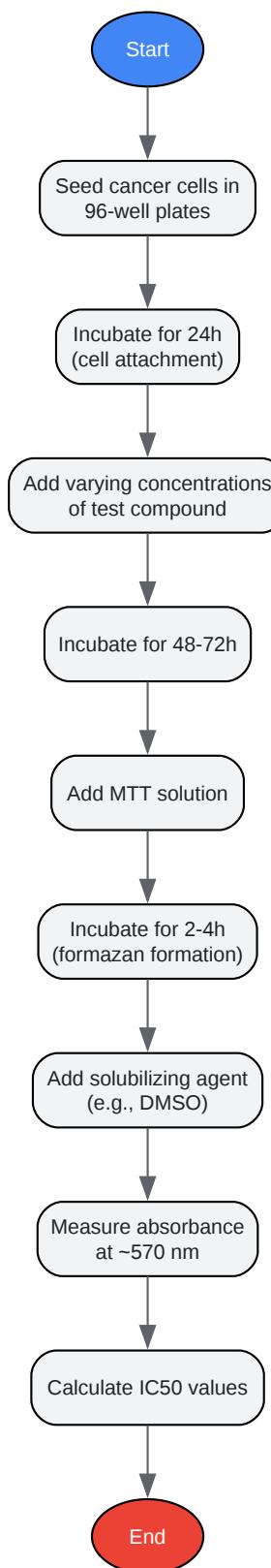
Caption: General synthesis workflow for thiazole carboxylates.

Protocol:

- Dissolve the aryl thioamide (e.g., 4-methylbenzothioamide) in a suitable solvent such as ethanol.
- Add ethyl bromopyruvate to the solution.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
- The precipitated product is then filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).^[8]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.



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Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

- Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compound and incubated for a period of 48 to 72 hours.
- After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
- A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.[\[6\]](#)[\[8\]](#)

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

- A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
- Each well is then inoculated with a standardized suspension of the target microorganism.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[10\]](#)[\[12\]](#)

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

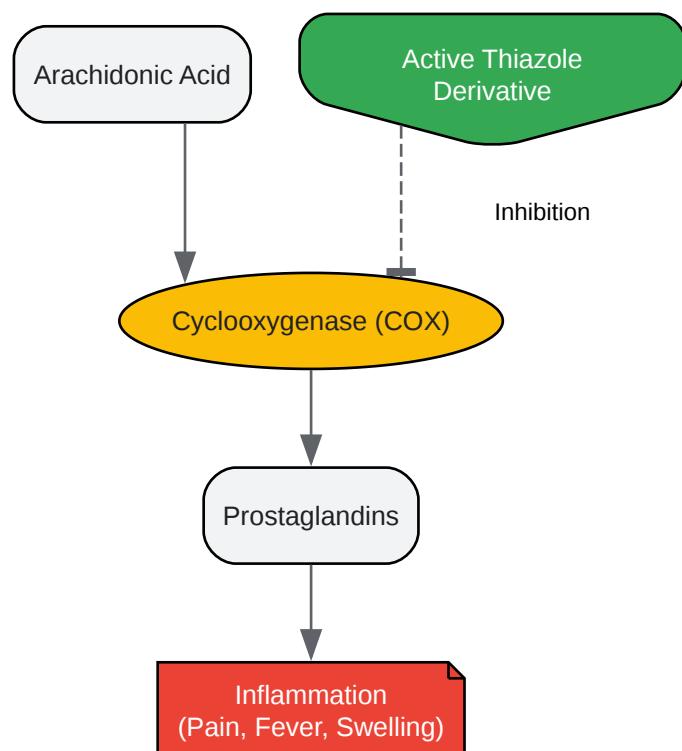
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

- Animals (typically rats or mice) are divided into control, standard, and test groups.
- The test compounds and the standard drug (e.g., indomethacin or nimesulide) are administered orally or intraperitoneally.
- After a specific period (e.g., 30-60 minutes), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) is injected into the sub-plantar region of the right hind paw of each animal.
- The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.^[4]

Potential Signaling Pathway Modulation

Thiazole derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX), which is a key player in the inflammatory pathway.



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Caption: Potential inhibition of the COX pathway by thiazole derivatives.

Conclusion

While "**Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**" remains a compound with underexplored biological potential, the extensive research on structurally similar thiazole derivatives provides a strong rationale for its investigation. This guide offers a comparative framework of the known anticancer, antimicrobial, and anti-inflammatory activities of related compounds. The detailed experimental protocols and illustrative workflows are intended to facilitate reproducible research in this promising area of medicinal chemistry. Further studies are warranted to elucidate the specific biological profile of "**Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**" and to determine its potential as a therapeutic agent.

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